N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
Description
Chemical Identification and Structural Characterization of N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural components and their connectivity. This nomenclature follows the standard convention where the oxazole ring serves as the parent heterocycle, with the 3-position substituted by a 4-methoxyphenyl group and the 5-position bearing a carboxamide functional group that is N-substituted with a 2-fluorophenyl moiety. The compound is also known by alternative nomenclature as N-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide, reflecting the alternative numbering system for the oxazole ring system.
The molecular formula of this compound is C17H13FN2O3, indicating a relatively complex organic molecule with seventeen carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. This molecular composition yields a molecular weight of 312.29 grams per mole, placing it within the range of small to medium-sized organic molecules commonly encountered in medicinal chemistry and materials science applications. The compound has been assigned the Chemical Abstracts Service registry number 320422-13-7, providing a unique identifier for database searches and regulatory purposes.
The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3F, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string for this compound is InChI=1S/C17H13FN2O3/c1-22-12-8-6-11(7-9-12)15-10-16(23-20-15)17(21)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,21), offering a standardized method for representing the three-dimensional structure in database systems. The corresponding International Chemical Identifier Key is BYXULIPZMUVYTJ-UHFFFAOYSA-N, providing a fixed-length hash code derived from the full International Chemical Identifier.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy serves as the primary structural elucidation technique for this compound, providing detailed information about the molecular framework and connectivity patterns. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic resonances that can be systematically assigned to specific structural elements within the molecule. The aromatic protons associated with the 2-fluorophenyl ring system typically appear in the downfield region between 7.0 and 8.0 parts per million, with the fluorine substitution causing distinctive coupling patterns and chemical shift perturbations that aid in structural confirmation.
The 4-methoxyphenyl substituent at the 3-position of the oxazole ring generates a characteristic pattern of aromatic signals, with the methoxy group producing a sharp singlet typically observed around 3.8 parts per million. The aromatic protons of this ring system appear as a symmetrical pattern due to the para-substitution, with the protons ortho to the methoxy group appearing slightly upfield compared to those meta to the electron-donating substituent. The oxazole ring proton at the 4-position represents a critical diagnostic signal, typically appearing as a singlet in the aromatic region due to the absence of vicinal coupling partners within the heterocyclic framework.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbon resonances spread across a wide chemical shift range characteristic of aromatic and heterocyclic systems. The carbonyl carbon of the carboxamide functionality appears significantly downfield, typically in the range of 160-180 parts per million, reflecting the deshielding effect of the electron-withdrawing oxygen atom. The aromatic carbons exhibit chemical shifts consistent with their electronic environments, with the fluorine-bearing carbon showing characteristic splitting patterns due to carbon-fluorine coupling. The methoxy carbon appears as a sharp signal around 55 parts per million, while the oxazole ring carbons display chemical shifts characteristic of nitrogen-containing heterocycles.
Infrared Spectroscopy and Functional Group Identification
Infrared spectroscopy provides crucial information regarding the functional groups present in this compound, offering complementary structural confirmation to Nuclear Magnetic Resonance analysis. The most characteristic absorption in the infrared spectrum of this compound corresponds to the carboxamide carbonyl stretch, which typically appears as a strong, sharp absorption band in the region of 1650-1680 wavenumbers. This frequency range is characteristic of amide carbonyls and provides definitive evidence for the presence of the carboxamide functional group within the molecular structure.
The nitrogen-hydrogen stretch of the carboxamide functionality manifests as a medium to strong absorption band in the region of 3300-3500 wavenumbers, appearing as a broad peak due to hydrogen bonding interactions. Secondary amides, such as the one present in this compound, typically display a single nitrogen-hydrogen stretching frequency, distinguishing them from primary amides which exhibit two distinct bands in this region. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches associated with the methoxy group are observed in the range of 2850-2950 wavenumbers.
The carbon-oxygen stretch of the methoxy group produces a characteristic strong absorption band in the region of 1200-1300 wavenumbers, providing clear evidence for the presence of this electron-donating substituent. The carbon-fluorine stretch, associated with the fluorine substitution on the phenyl ring, appears as a strong absorption in the range of 1000-1400 wavenumbers, though the exact frequency depends on the specific substitution pattern and electronic environment. The oxazole ring system contributes several characteristic absorptions, including carbon-nitrogen and carbon-oxygen stretches that appear in the fingerprint region below 1500 wavenumbers, providing additional structural confirmation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides valuable information regarding the molecular weight and fragmentation behavior of this compound, offering insights into the structural stability and breakdown pathways under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 312, corresponding to the molecular weight of 312.29 grams per mole, providing direct confirmation of the molecular formula. Under electron impact ionization conditions, the compound undergoes characteristic fragmentation patterns that reflect the inherent stability and bonding patterns within the molecular framework.
The primary fragmentation pathways typically involve cleavage at the carboxamide linkage, resulting in the formation of fragment ions corresponding to the oxazole-containing portion and the fluorophenyl amine moiety. The 4-methoxyphenyl-substituted oxazole fragment often represents a stable species due to the extended conjugation and electron-donating effects of the methoxy substituent. Loss of the methoxy group through McLafferty rearrangement or direct cleavage represents another common fragmentation pathway, resulting in fragment ions that retain the core oxazole structure while eliminating the methoxy functionality.
Tandem mass spectrometry techniques, including collision-induced dissociation and multiple reaction monitoring, can provide detailed information about the fragmentation mechanisms and structural connectivity patterns. These approaches involve the isolation of specific precursor ions followed by controlled fragmentation through collision with inert gas molecules, allowing for the systematic mapping of fragmentation pathways and the identification of characteristic product ions. The resulting mass spectral data can be compared with theoretical fragmentation patterns derived from computational chemistry calculations to confirm structural assignments and validate proposed molecular structures.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallography represents the gold standard for three-dimensional structural determination of this compound, providing atomic-level resolution of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The crystallographic analysis begins with the preparation of high-quality single crystals suitable for diffraction studies, which requires careful optimization of crystallization conditions including solvent selection, temperature control, and concentration parameters. The crystal should exhibit dimensions larger than 0.1 millimeters in all directions and display regular morphology without significant internal defects such as twinning or disorder.
The diffraction data collection process involves mounting the crystal in an intense monochromatic X-ray beam and systematically recording the diffraction pattern as the crystal is rotated through multiple orientations. The resulting diffraction data provides information about the unit cell parameters, space group symmetry, and molecular packing arrangements within the crystal structure. For this compound, the crystallographic analysis reveals critical information about the preferred conformation of the molecule in the solid state, including the relative orientations of the aromatic rings and the geometry around the carboxamide linkage.
The molecular conformation adopted in the crystal structure provides insights into the intrinsic conformational preferences of the compound, particularly regarding the rotation about single bonds and the planarity of the conjugated systems. The oxazole ring typically adopts a planar geometry due to its aromatic character, while the attached phenyl rings may exhibit various degrees of rotation depending on steric interactions and electronic effects. The carboxamide functionality often displays a planar or near-planar arrangement to maximize orbital overlap and conjugation effects, though this can be influenced by intermolecular hydrogen bonding interactions within the crystal lattice.
Intermolecular interactions within the crystal structure, including hydrogen bonding, π-π stacking, and halogen bonding involving the fluorine substituent, play crucial roles in determining the overall packing arrangement and stability of the crystal form. These interactions can significantly influence the physical properties of the compound, including solubility, melting point, and polymorphic behavior. The analysis of crystal packing arrangements also provides valuable information for understanding structure-property relationships and predicting behavior in different environments.
Computational Chemistry Approaches for 3D Structure Elucidation
Computational chemistry methods provide powerful tools for understanding the three-dimensional structure and electronic properties of this compound at the molecular level. Density functional theory calculations represent the most commonly employed approach for studying the geometric and electronic structure of this compound, offering a balance between computational efficiency and chemical accuracy. These calculations can predict optimized molecular geometries, vibrational frequencies, electronic charge distributions, and various thermodynamic properties that complement experimental characterization techniques.
The selection of appropriate basis sets and exchange-correlation functionals represents a critical aspect of computational studies, with hybrid functionals such as B3LYP often providing reliable results for organic molecules containing heteroatoms and aromatic systems. The inclusion of dispersion corrections becomes particularly important when studying systems with significant π-π interactions or flexible conformations where van der Waals forces play important roles. For this compound, the computational optimization typically reveals multiple stable conformations corresponding to different rotational orientations of the aromatic substituents.
Conformational analysis through systematic variation of dihedral angles or molecular dynamics simulations provides insights into the flexibility and preferred conformations of the compound in different environments. The energy barriers associated with rotation about single bonds can be calculated to understand the dynamic behavior of the molecule and the accessibility of different conformational states under thermal conditions. Time-dependent density functional theory calculations can predict electronic absorption spectra and provide information about electronic excitations and charge transfer processes within the molecule.
The computational prediction of Nuclear Magnetic Resonance chemical shifts represents another valuable application of theoretical methods, allowing for direct comparison with experimental spectroscopic data and validation of proposed structures. Advanced computational approaches, including solvent effects through continuum models or explicit solvent molecules, can provide more realistic predictions of molecular behavior in solution phase conditions. These calculations complement experimental studies and provide detailed mechanistic insights into the structure-property relationships governing the behavior of this important heterocyclic compound.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-12-8-6-11(7-9-12)15-10-16(23-20-15)17(21)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXULIPZMUVYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to introduce the fluorine atom into the aromatic ring.
Attachment of the methoxyphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using methoxy-substituted aryl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of oxazole compounds, including N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, a related compound has shown promise as an inhibitor of stearoyl-CoA desaturase, an enzyme implicated in fatty acid metabolism and cancer progression .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the disruption of cellular signaling pathways that regulate cell growth and apoptosis. The presence of the fluorine atom in the structure may enhance the compound's binding affinity to target proteins, thereby increasing its efficacy .
Biological Research
Enzyme Inhibition Studies
this compound has been utilized in studies aimed at understanding the structure-activity relationships (SAR) of oxazole derivatives. These studies help identify how modifications to the chemical structure influence biological activity, particularly regarding enzyme inhibition related to cancer and other diseases .
Pharmacokinetics and Toxicology
Investigations into the pharmacokinetic properties of this compound reveal its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these properties is crucial for assessing the therapeutic potential and safety profile of new drug candidates .
Case Studies
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the oxazole ring may contribute to the overall stability and reactivity of the compound. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with the target molecule but exhibit critical differences in substituents, ring systems, or functional groups:
Table 1: Key Structural Comparisons
Pharmacological and Physicochemical Properties
Metabolic Stability
- The target compound ’s 1,2-oxazole core and methoxy group may confer moderate metabolic stability, as aromatic ethers are typically resistant to oxidative degradation. However, the fluorine atom could slow cytochrome P450-mediated metabolism .
- The 4,5-dihydro-1,2-oxazole analog (Table 1, Row 2) has a saturated ring, which may reduce metabolic oxidation but increase susceptibility to hydrolysis .
Solubility and Lipophilicity
- The sulfamoyl-containing analog (Table 1, Row 4) exhibits significantly higher aqueous solubility due to the polar sulfonamide group, whereas the dual-chloro derivative (Row 3) is more lipophilic, favoring blood-brain barrier penetration but risking off-target effects .
Target Binding Affinity
- In contrast, the target compound’s methoxy group may engage in hydrogen bonding with targets like kinases or GPCRs .
Biological Activity
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent carboxamide functionalization. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the integrity and purity of the synthesized compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown promising activity against human breast cancer cell lines (MCF-7) and neuroblastoma cells (SH-SY5Y). The compound's mechanism of action may involve the inhibition of specific signaling pathways related to cell proliferation and survival.
Table 1: Anticancer Activity Data
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to strong activity against various strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 48 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some research indicates that it could exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cells.
Case Studies
A notable case study involved testing the compound on a panel of cancer cell lines, where it exhibited a dose-dependent response leading to significant reductions in cell viability. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Q & A
Q. What synthetic strategies are commonly employed for N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide?
The synthesis typically involves a multi-step process:
- Step 1: Preparation of the oxazole-5-carboxylic acid precursor via cyclization of appropriate alkynyl or carbonyl intermediates.
- Step 2: Activation of the carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base (e.g., triethylamine).
- Step 3: Condensation with 2-fluoroaniline under anhydrous conditions (e.g., dichloromethane or DMF) at 0–25°C. Yield optimization focuses on solvent selection (polar aprotic solvents improve reactivity) and stoichiometric ratios of reactants (1:1.2 for acid:amine) .
Q. How is structural characterization performed for this compound?
Key methods include:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and bond angles, critical for confirming the oxazole ring geometry and substituent orientations .
- NMR spectroscopy : - and -NMR identify methoxy (-OCH) and fluorophenyl proton environments. For example, the 2-fluorophenyl group shows splitting patterns (e.g., ) in -NMR.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHFNO: 312.09 g/mol) .
Q. What functional groups influence its chemical reactivity?
- Oxazole ring : Susceptible to electrophilic substitution at the 4-position due to electron-rich aromaticity.
- Fluorophenyl group : Enhances electron-withdrawing effects, stabilizing the carboxamide bond against hydrolysis.
- Methoxyphenyl group : The -OCH moiety directs nucleophilic aromatic substitution (e.g., demethylation under acidic conditions) .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies be resolved?
Discrepancies in reported bioactivity (e.g., CNS vs. antimicrobial effects) may arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or receptor subtypes (e.g., GABA α1 vs. α5).
- Substituent effects : Compare analogs (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions.
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like 5HT receptors .
Q. What methodologies optimize reaction yields for large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for deprotection steps) improve efficiency.
- Purification : Flash chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water mixtures) enhances purity (>95%).
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., carboxamide coupling) .
Q. How can computational modeling predict its biological targets?
- Pharmacophore modeling : Identify key features (e.g., hydrogen bond acceptors at the oxazole ring, hydrophobic regions from fluorophenyl).
- Molecular docking : Use AutoDock Vina to simulate binding to proteins like 5HTR (PDB ID: 5XHV).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
